molecular formula C13H14N4OS B2891107 N-[(6-cyclopropylpyridin-3-yl)methyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2097861-10-2

N-[(6-cyclopropylpyridin-3-yl)methyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2891107
CAS No.: 2097861-10-2
M. Wt: 274.34
InChI Key: XIMDAWLCAFPYCI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine and thiadiazole rings, the introduction of the cyclopropyl group, and the formation of the carboxamide group . The exact methods would depend on the specific reactants and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and thiadiazole rings would likely contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would depend on its molecular structure. The pyridine ring, for example, is aromatic and therefore relatively stable, but it can participate in electrophilic substitution reactions . The carboxamide group could be involved in various reactions, such as hydrolysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the polar carboxamide group could influence the compound’s solubility in water . The compound’s melting point, boiling point, and other physical properties would depend on the strength of the intermolecular forces between its molecules .

Scientific Research Applications

Antitumor Activity

N-[(6-cyclopropylpyridin-3-yl)methyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide belongs to a class of compounds that have been investigated for their potential in treating various types of cancer. For example, a related compound, identified as BMS-354825, was found to be a potent Src/Abl kinase inhibitor with significant antiproliferative activity against hematological and solid tumor cell lines, and it showed promising results in preclinical models of chronic myelogenous leukemia (Lombardo et al., 2004).

Anticancer Agents Development

Research into similar molecules has contributed to the development of anticancer agents. For instance, N-{trans-3-[(5-Cyano-6-methylpyridin-2-yl)oxy]-2,2,4,4-tetramethylcyclobutyl}imidazo[1,2-a]pyrimidine-3-carboxamide was identified as a full antagonist of the androgen receptor, demonstrating significant in vivo tumor growth inhibition in models of castration-resistant prostate cancer (Linton et al., 2011).

Photosynthetic Electron Transport Inhibition

In the agricultural sector, derivatives of this compound class, such as pyrazole derivatives, have been synthesized and screened as potential inhibitors of photosynthetic electron transport. This research is significant in the development of herbicides (Vicentini et al., 2005).

Antimicrobial Activity

Another application area is in the synthesis of novel antimicrobial agents. 1,3,4-Thiadiazole derivatives, closely related to the compound , have been synthesized and tested for antimicrobial activity against various pathogens (Eckelbarger et al., 2017).

Antiviral Activity

Similarly, certain thiazole C-nucleosides, sharing a structural relation to this compound, have been investigated for their antiviral activity, showcasing potential in developing new antiviral drugs (Srivastava et al., 1977).

Other Applications

  • PET Imaging in Neuroinflammation: Synthesis of derivatives for use as PET imaging agents for IRAK4 enzyme in neuroinflammation (Wang et al., 2018).
  • Synthesis of Antifungal Agents: Novel derivatives have been synthesized and evaluated for their fungicide activity (Andreani et al., 1995).
  • DNA/BSA Binding and Anticancer Agents: Exploring the biological properties of rosin derivatives in cancer treatment (Li et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Many compounds with similar structures are used as pharmaceuticals or research tools, and their mechanisms of action can involve binding to specific proteins or other biological molecules .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, it should be handled with care to avoid exposure, and appropriate safety precautions should be taken .

Properties

IUPAC Name

N-[(6-cyclopropylpyridin-3-yl)methyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS/c1-8-12(19-17-16-8)13(18)15-7-9-2-5-11(14-6-9)10-3-4-10/h2,5-6,10H,3-4,7H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIMDAWLCAFPYCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2=CN=C(C=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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